molecular formula C14H16BFO3 B3048264 2-(7-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628703-42-3

2-(7-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3048264
CAS No.: 1628703-42-3
M. Wt: 262.09
InChI Key: UPKBSCHRJRZFTB-UHFFFAOYSA-N
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Description

2-(7-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H16BFO3 and its molecular weight is 262.09. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-(7-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in the synthesis of various boric acid ester intermediates with benzene rings. These intermediates are obtained through multi-step substitution reactions. Their structures are confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Studies also involve conformational analyses and density functional theory (DFT) calculations to determine molecular structures and physicochemical properties (Huang et al., 2021).

Polymerization Processes

This compound plays a crucial role in polymerization processes. For instance, it is used in palladium-catalyzed polycondensation for the synthesis of polyfluorene via the Suzuki-Miyaura coupling reaction. This method allows the creation of polymers with defined molecular weight distributions, crucial for materials science applications (Yokoyama et al., 2007).

Creation of Advanced Materials

The compound contributes to the creation of advanced materials like conjugated polymers, which have significant applications in the field of electronics and photonics. For example, it's used in the synthesis of polymers with specific photoluminescence properties, potentially useful for creating efficient blue-light-emitting devices (Ranger et al., 1997).

Organic Solar Cell Applications

It also finds applications in the development of organic solar cells. Compounds synthesized using this molecule have been incorporated into new copolymers for organic solar cell applications, demonstrating thermal stability and a narrow optical band gap suitable for such applications (Meena et al., 2018).

Mechanism of Action

Target of Action

Boronic acid pinacol esters, in general, are widely used in metal-catalyzed carbon-carbon (c-c) bond formation reactions . These reactions are crucial in the synthesis of complex organic molecules.

Mode of Action

The compound, being a boronic acid pinacol ester, is likely to participate in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving this compound. It involves the transmetalation of the organoboron compound to a transition metal, followed by reductive elimination . This reaction is widely applied in organic synthesis, including the synthesis of pharmaceuticals, due to its mild and functional group tolerant reaction conditions .

Pharmacokinetics

Boronic acid pinacol esters are known for their stability and ease of purification, which can impact their bioavailability .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its tolerance to a wide range of functional groups and its operation under mild conditions . .

Properties

IUPAC Name

2-(7-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-9-7-8-17-12(9)11(10)16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKBSCHRJRZFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)C=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501164535
Record name 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628703-42-3
Record name 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628703-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(7-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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